Molecular Weight Reduction of 24% Compared to Clopidogrel Carboxylic Acid Impurity A
The target compound (C₉H₁₂ClNO₂S, MW 233.72 Da) is structurally a des-chloro, des-phenyl analog of clopidogrel carboxylic acid impurity A (C₁₅H₁₄ClNO₂S, MW 307.80 Da), representing a 74.08 Da (24.1%) reduction in molecular weight . In fragment-based drug discovery, this MW difference is substantial: the target compound falls within the 'fragment' range (MW <250 Da) as defined by the Astex Rule of Three, whereas clopidogrel impurity A exceeds the typical fragment cutoff and enters 'lead-like' space [1]. The lower MW also implies reduced lipophilicity (calculated by the absence of the 2-chlorophenyl group), which is directly relevant to aqueous solubility and metabolic stability.
| Evidence Dimension | Molecular weight (Da) |
|---|---|
| Target Compound Data | 233.72 Da (C₉H₁₂ClNO₂S as HCl salt; free base C₉H₁₁NO₂S = 197.25 Da) |
| Comparator Or Baseline | Clopidogrel carboxylic acid impurity A: 307.80 Da (C₁₅H₁₄ClNO₂S); Free base form (CAS 926248-27-3): 197.25 Da (C₉H₁₁NO₂S) |
| Quantified Difference | −74.08 Da (−24.1%) vs. clopidogrel impurity A; +36.47 Da (+18.5%) as HCl salt vs. free base form |
| Conditions | Calculated from molecular formula; confirmed by MS data from ChemSpider (monoisotopic mass 233.027725 Da) |
Why This Matters
The lower MW keeps this compound within fragment-space parameters, enabling its use in fragment screening libraries where clopidogrel impurity A would be excluded by MW filters, directly affecting procurement decisions for fragment-based lead generation programs.
- [1] Congreve M, Carr R, Murray C, Jhoti H. A 'Rule of Three' for fragment-based lead discovery? Drug Discov Today. 2003;8(19):876-877. doi:10.1016/S1359-6446(03)02831-9. View Source
